6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid
Overview
Description
“6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid” is a chemical compound with the molecular formula C8H14O3 . Its molecular weight is 158.19 .
Synthesis Analysis
The synthesis of “6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid” involves a reaction with lithium aluminium hydride in tetrahydrofuran at 0 - 20℃ . The reaction mixture is stirred at 0 °C for 1 hour then at room temperature for 2 hours . The reaction mixture is then cooled down to 0 °C, diluted with ether, and water is added dropwise . An aqueous solution of NaOH is subsequently added followed by water . The reaction mixture is then stirred at room temperature and sodium sulfate is added . After 2 hours, the mixture is filtered, rinsing the cake with ether . The filtrate is concentrated in vacuo .
Molecular Structure Analysis
The InChI code for “6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid” is 1S/C8H14O3/c1-8(2)4-3-6(5-11-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10)
.
Physical And Chemical Properties Analysis
“6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid” is a gas at room temperature .
Scientific Research Applications
Structural Analysis
6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid and its related compounds have been studied for their molecular structures. For example, the structure of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid was analyzed using X-ray diffraction and quantum-chemical methods, revealing insights into the molecule's endo isomer form and its existence as a racemate of enantiomeric endo stereomers (Kovalskyi et al., 2011).
Chemical Synthesis and Transformations
This compound has been a subject of interest in synthetic chemistry. Studies involve the synthesis of related compounds, such as N,2,2-trimethyltetrahydro-2H-pyran-4-amine, and their subsequent chemical transformations (Arutyunyan et al., 2012). These synthetic pathways offer a glimpse into the versatility and reactivity of the pyran derivatives.
Application in Corrosion Inhibition
Pyran derivatives, including those similar to 6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid, have been studied for their potential in corrosion inhibition. Research demonstrates their effectiveness in mitigating corrosion of mild steel in acidic environments, highlighting their utility in industrial applications (Saranya et al., 2020).
Medicinal Chemistry Applications
While excluding drug use and dosage information, it's worth noting that similar compounds have been synthesized and evaluated for various medicinal properties, such as local anesthetic and platelet antiaggregating activities (Mosti et al., 1994). This underscores the potential biomedical significance of pyran derivatives.
properties
IUPAC Name |
6,6-dimethyloxane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2)4-3-6(5-11-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOGISLWWSNCOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CO1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid | |
CAS RN |
1884203-50-2 | |
Record name | 6,6-dimethyloxane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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